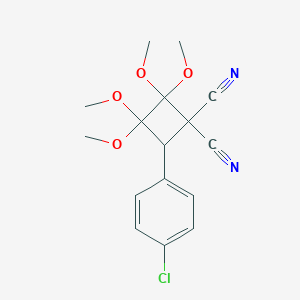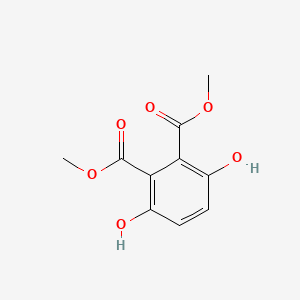
5-Iodo-2,4,6-trimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2,4,6-trimethylpyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds, consisting of a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three methyl groups at positions 2, 4, and 6, and an iodine atom at position 5. Pyrimidine derivatives are significant in various fields due to their biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4,6-trimethylpyrimidine typically involves the iodination of 2,4,6-trimethylpyrimidine. One common method is the reaction of 2,4,6-trimethylpyrimidine with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 5-Iodo-2,4,6-trimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperature conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-azido-2,4,6-trimethylpyrimidine or 5-thiocyanato-2,4,6-trimethylpyrimidine can be formed.
Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.
科学的研究の応用
Chemistry: 5-Iodo-2,4,6-trimethylpyrimidine is used as an intermediate in organic synthesis, particularly in the preparation of more complex pyrimidine derivatives.
Biology and Medicine: Pyrimidine derivatives, including this compound, are studied for their potential biological activities. They are investigated for their roles as antiviral, anticancer, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It serves as a building block for the development of various active ingredients.
作用機序
The mechanism of action of 5-Iodo-2,4,6-trimethylpyrimidine is primarily related to its ability to undergo substitution and coupling reactions. The iodine atom at the 5-position is a key reactive site, allowing the compound to interact with various nucleophiles and electrophiles. This reactivity is leveraged in the synthesis of biologically active molecules, where the pyrimidine ring can interact with specific molecular targets and pathways.
類似化合物との比較
2,4,6-Trimethylpyrimidine: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
5-Bromo-2,4,6-trimethylpyrimidine: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-2,4,6-trimethylpyrimidine: Another halogenated derivative with distinct chemical properties.
Uniqueness: 5-Iodo-2,4,6-trimethylpyrimidine is unique due to the presence of the iodine atom, which imparts specific reactivity and makes it suitable for certain synthetic applications that other halogenated derivatives may not be as effective for.
特性
分子式 |
C7H9IN2 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC名 |
5-iodo-2,4,6-trimethylpyrimidine |
InChI |
InChI=1S/C7H9IN2/c1-4-7(8)5(2)10-6(3)9-4/h1-3H3 |
InChIキー |
KAQRGRQQLJWGKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
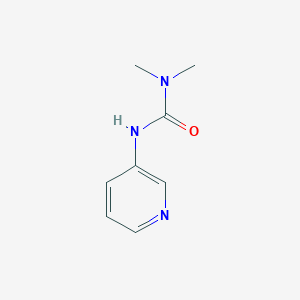
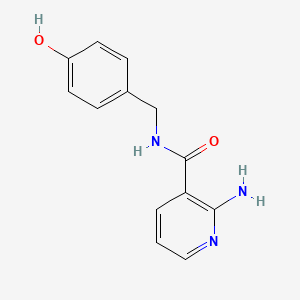
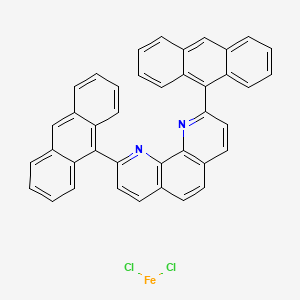
![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
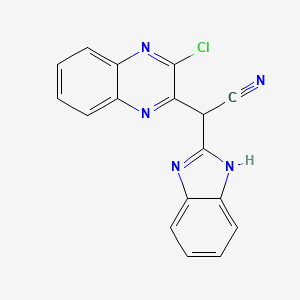
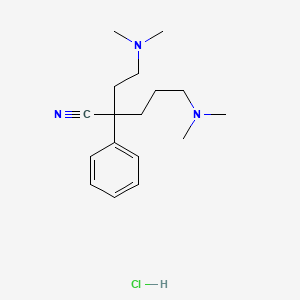
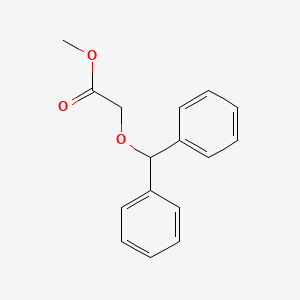
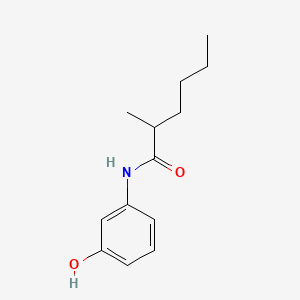
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
